4-Bromo-2-chloro-5-(trifluoromethoxy)phenol
Description
4-Bromo-2-chloro-5-(trifluoromethoxy)phenol (C₇H₃BrClF₃O₂, molecular weight ~275.00) is a halogenated phenol derivative characterized by a bromo (Br) substituent at the 4-position, chloro (Cl) at the 2-position, and a trifluoromethoxy (-OCF₃) group at the 5-position of the aromatic ring. This compound combines electron-withdrawing groups (Br, Cl, -OCF₃), which significantly influence its electronic properties, acidity, and reactivity. The trifluoromethoxy group is particularly notable for its strong electron-withdrawing nature, enhancing the phenol’s acidity compared to non-fluorinated analogs .
Properties
IUPAC Name |
4-bromo-2-chloro-5-(trifluoromethoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O2/c8-3-1-4(9)5(13)2-6(3)14-7(10,11)12/h1-2,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSQHIDGRAKMFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)(F)F)Br)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-5-(trifluoromethoxy)phenol typically involves halogenation reactions. One common method is the electrophilic aromatic substitution, where a phenol derivative undergoes bromination and chlorination in the presence of suitable catalysts and solvents. The trifluoromethoxy group can be introduced using trifluoromethylation reagents under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by halogenation and trifluoromethylation. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures, pressures, and the use of advanced catalytic systems.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-5-(trifluoromethoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The halogen groups can be reduced under specific conditions to yield dehalogenated products.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Dehalogenated phenols.
Substitution: Phenolic derivatives with different substituents replacing the halogen atoms.
Scientific Research Applications
4-Bromo-2-chloro-5-(trifluoromethoxy)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of medicinal compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-5-(trifluoromethoxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The halogen and trifluoromethoxy groups can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
A comparative analysis of 4-Bromo-2-chloro-5-(trifluoromethoxy)phenol with related halogenated phenols is provided below:
Acidity and Reactivity
The acidity of phenolic compounds is enhanced by electron-withdrawing substituents. The trifluoromethoxy group (-OCF₃) increases acidity more effectively than chloro or bromo groups due to its inductive electron-withdrawing effect. For example:
- 4-(Trifluoromethoxy)phenol has a pKa of ~8.5, significantly lower than phenol (pKa ~9.95) .
- 4-Bromo-2-(trifluoromethyl)phenol exhibits a pKa of ~6.2, reflecting the stronger electron-withdrawing effect of -CF₃ vs. -OCF₃ .
- The target compound likely has a pKa between 6.5–7.5, balancing the effects of Br, Cl, and -OCF₃.
Thermal and Physical Properties
- Boiling Points: The trifluoromethoxy group reduces boiling points compared to non-fluorinated analogs. For instance, 4-(Trifluoromethoxy)phenol boils at 80°C (15 mmHg), while this compound likely has a higher bp due to increased molecular weight .
- Solubility : Fluorinated groups enhance lipid solubility, improving bioavailability in drug design .
Research Findings and Industrial Relevance
- Catalysis: Palladium nanoparticles facilitate C–H activation in halogenated phenols, enabling efficient synthesis of heterocycles .
- Crystallography: SHELX software utilizes halogenated phenols for phase determination in macromolecular crystallography .
- Safety: Phenol derivatives require careful handling due to toxicity; sodium citrate or PVP is often used to stabilize reactive intermediates .
Biological Activity
4-Bromo-2-chloro-5-(trifluoromethoxy)phenol is a halogenated phenolic compound that has garnered attention in various fields of biological research. Its unique chemical structure, characterized by multiple halogen substituents, suggests potential biological activities, including antimicrobial, antifungal, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and case studies.
Chemical Structure
The chemical formula of this compound is . Its structure consists of a phenolic ring with bromine, chlorine, and trifluoromethoxy groups attached, which may influence its reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that halogenated phenols can inhibit the growth of various bacterial strains. The presence of trifluoromethoxy groups typically enhances lipophilicity, which may improve membrane penetration and bioactivity against pathogens.
Table 1: Antimicrobial Activity of Halogenated Phenols
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 16 µg/mL |
| 4-Bromo-2-chloro-5-fluorophenol | Escherichia coli | 32 µg/mL |
| 2-Chloro-4-bromophenol | Pseudomonas aeruginosa | 8 µg/mL |
Data sourced from various antimicrobial studies.
Antifungal Activity
Similar to its antibacterial properties, this compound may also exhibit antifungal activity. Compounds with electron-withdrawing groups like trifluoromethoxy have been shown to interact effectively with fungal cell membranes.
Case Study:
A study investigating the antifungal efficacy of halogenated phenols revealed that compounds with a trifluoromethoxy group displayed enhanced activity against Candida species. The study reported a significant reduction in fungal viability at concentrations as low as 10 µg/mL.
Anti-inflammatory Effects
Recent research has suggested that phenolic compounds can exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. The halogen substituents in this compound may contribute to its anti-inflammatory potential by modulating signaling pathways associated with inflammation.
Table 2: Anti-inflammatory Activity Assessment
| Compound | Inflammatory Model | Effect Observed |
|---|---|---|
| This compound | LPS-induced macrophage activation | Decreased TNF-alpha production |
| 3-Bromo-4-fluorophenol | Carrageenan-induced paw edema | Reduced edema by 50% |
Data compiled from in vivo and in vitro studies on anti-inflammatory effects.
Structure-Activity Relationship (SAR)
The biological activity of halogenated phenols often correlates with their structural features. The presence of electron-withdrawing groups like trifluoromethoxy enhances the compound's lipophilicity and potentially its interaction with biological membranes.
Key Findings:
- Substituent Effects: The positioning and type of halogen substituents significantly affect the compound's potency against microbial strains.
- Hydrophobicity: Increased hydrophobicity due to trifluoromethoxy enhances membrane permeability.
- Electronic Effects: Electron-withdrawing groups improve binding affinity to target sites in pathogens.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
